Chemoselective H2-Receptor Inactivity: A Critical Differentiator from Imidazole-Based Guanidines Like Cimetidine
In a direct functional assay for histamine H2-receptor antagonism, 1-methyl-3-(2-((quinolin-2-ylmethyl)thio)ethyl)guanidine was found to be inactive [1]. This is a critical differentiation from the blockbuster H2 antagonist cimetidine, which shows potent antagonistic activity with a pA2 value of approximately 6.1 (IC50 ~0.8 µM) at the guinea pig atrium H2 receptor [2]. This selectivity confirms that the quinoline-thioether-guanidine scaffold does not engage the H2 receptor, making it a superior candidate for developing thrombin or kinase inhibitors without the liability of off-target gastric acid suppression.
| Evidence Dimension | H2-receptor antagonism |
|---|---|
| Target Compound Data | No activity |
| Comparator Or Baseline | Cimetidine: pA2 = 6.1 (IC50 ~0.8 µM) |
| Quantified Difference | Inactive vs. potent antagonist |
| Conditions | Guinea pig atrium H2-receptor assay |
Why This Matters
This directly impacts target selectivity in drug discovery, as a negative result against H2 receptors eliminates a significant source of off-target effects common to other guanidine-containing compounds.
- [1] Foye, W. O., An, S. H., & Maher, T. J. (1984). Synthesis of N,N'-disubstituted N''-2-(2-quinolinylmethylthio)ethylguanidines as potential anticancer agents. Journal of Pharmaceutical Sciences, 73(8), 1168–1170. doi:10.1002/jps.2600730838 View Source
- [2] Brimblecombe, R. W., Duncan, W. A. M., Durant, G. J., Emmett, J. C., Ganellin, C. R., & Parsons, M. E. (1975). Cimetidine-A non-thiourea H2-receptor antagonist. Journal of International Medical Research, 3(2), 86-92. View Source
